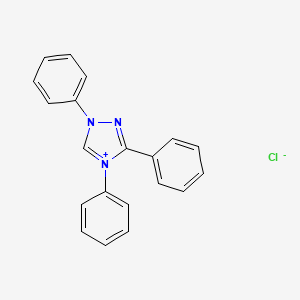
1,3,4-Triphenyl-4h-1,2,4-triazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride is a chemical compound with the molecular formula C20H16N3Cl.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride can be synthesized through several methods. One common approach involves the thermal decomposition of a 5-methoxytriazoline precursor via α-elimination of methanol . This method yields the desired compound in quantitative amounts. The reaction typically requires controlled conditions, including a vacuum environment to facilitate the elimination process.
Industrial Production Methods
In an industrial setting, the production of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride may involve large-scale synthesis using similar thermal decomposition techniques. The process would be optimized for efficiency, yield, and safety, ensuring that the compound is produced in a cost-effective manner.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes, disrupt protein interactions, and interfere with cellular processes. These actions are mediated through its binding to active sites on target molecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium-5-ide
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolin-5-ylidene
Uniqueness
1,3,4-Triphenyl-1,2,4-triazol-4-ium chloride stands out due to its specific structural features and chemical properties
Propiedades
Número CAS |
136152-26-6 |
|---|---|
Fórmula molecular |
C20H16ClN3 |
Peso molecular |
333.819 |
Nombre IUPAC |
1,3,4-triphenyl-1,2,4-triazol-4-ium;chloride |
InChI |
InChI=1S/C20H16N3.ClH/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18;/h1-16H;1H/q+1;/p-1 |
Clave InChI |
NULPPERJMQKORR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Sinónimos |
1,3,4-triphenyl-4H-1,2,4-triazol-1-iuM chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















